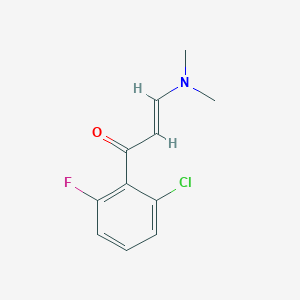

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

Molecular Formula |

C11H11ClFNO |

|---|---|

Molecular Weight |

227.66 g/mol |

IUPAC Name |

(E)-1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11ClFNO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ |

InChI Key |

NTPFLGWBTWATMV-VOTSOKGWSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC=C1Cl)F |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Route

Description:

The most common synthetic route is a base-catalyzed condensation (Claisen-Schmidt type) between 2-chloro-6-fluorobenzaldehyde and N,N-dimethylaminoacetone or equivalent dimethylamino donors.

- Reactants: 2-chloro-6-fluorobenzaldehyde and dimethylamine source (often dimethylamine hydrochloride with base)

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Ethanol or methanol

- Temperature: Reflux (approx. 60–80 °C)

- Time: 2–4 hours

- Workup: Neutralization, extraction, recrystallization or chromatography purification

Mechanism:

The base deprotonates the dimethylaminoacetone or equivalent, generating an enolate that attacks the aldehyde carbonyl carbon, followed by dehydration to form the enone.

Microwave-Assisted Solvent-Free Synthesis

Description:

Microwave irradiation has been employed for chalcone derivatives synthesis to enhance reaction speed, yield, and purity, while reducing solvent use and energy consumption.

- Rapid reaction times (minutes instead of hours)

- High yields and purity

- Environmentally friendly (solvent-free or minimal solvent)

- Cost-effective and scalable

- Mix 2-chloro-6-fluorobenzaldehyde and dimethylamine donor with a catalytic amount of base or solid catalyst (e.g., zinc nanoferrite)

- Irradiate under microwave at controlled power and temperature for 5–15 minutes

- Cool and isolate product by filtration or recrystallization

Continuous Flow Industrial Synthesis

Description:

For industrial scale production, continuous flow reactors provide efficient heat and mass transfer, allowing better control over reaction parameters and improved safety.

- Continuous feeding of reactants (2-chloro-6-fluorobenzaldehyde, dimethylamine, base)

- Use of catalysts to enhance rate and selectivity

- Inline purification steps such as crystallization or filtration

- Solvent systems may include esters, ethers, ketones, or alcohols depending on solubility and reaction optimization

Purification Techniques

- Recrystallization: Common solvents include isobutyl acetate, methyl cyclohexane, acetonitrile

- Chromatography: Flash chromatography using ethyl acetate or other eluents for lab-scale purification

- Drying: Vacuum drying or lyophilization to obtain pure solid form

Summary Table of Preparation Parameters

| Preparation Method | Reactants | Base | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2-chloro-6-fluorobenzaldehyde + dimethylamine source | NaOH, K2CO3 | Ethanol, Methanol | Reflux (60–80 °C) | 2–4 hours | Conventional, widely used |

| Microwave-Assisted Synthesis | Same as above | Catalytic base or nanocatalyst | Solvent-free or minimal | Microwave irradiation | 5–15 minutes | Eco-friendly, rapid, high yield |

| Continuous Flow Industrial Scale | Same as above | Organic or inorganic base | Ester, ether, ketone, alcohol mixtures | Controlled flow reactor | Continuous | Scalable, efficient, controlled |

| Purification | Crude product | — | Isobutyl acetate, methyl cyclohexane, acetonitrile | Ambient to 90 °C | Variable | Recrystallization and chromatography |

Research Findings and Optimization Notes

- Base Selection: Sodium hydroxide and potassium carbonate are effective; choice depends on solubility and reaction kinetics. Organic bases may be used in flow systems for milder conditions.

- Solvent Effects: Polar protic solvents like ethanol facilitate the condensation; however, solvent-free microwave methods reduce environmental impact.

- Catalysts: Zinc nanoferrite and other nanocatalysts improve reaction rates and recyclability in microwave synthesis.

- Temperature Control: Reflux conditions ensure completion; microwave methods require precise temperature control to avoid decomposition.

- Crystallization: Choice of solvent for recrystallization affects polymorph formation and purity; isobutyl acetate and methyl cyclohexane are preferred for industrial crystallization.

- Yield: Typical yields range from 75% to over 90%, depending on method and scale.

Representative Reaction Scheme

$$

\text{2-chloro-6-fluorobenzaldehyde} + \text{(CH}3)2\text{NH} \xrightarrow[\text{Base}]{\text{Reflux or Microwave}} \text{1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one}

$$

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group allows the compound to interact with biological membranes, potentially affecting signal transduction pathways. The chloro and fluoro substituents may enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Optical and Physical Properties

- NLO Activity: The dimethylamino group in 1-(2-chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one enhances hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) compared to nitro-substituted chalcones (β = 8.5 × 10⁻³⁰ esu) .

- Crystallography : Halogen substitution (Cl, F) induces C–H⋯O hydrogen bonding and π-π stacking, stabilizing crystal lattices. Ortho-substitution reduces symmetry, complicating crystallization vs. para-substituted analogs .

Computational Insights

- DFT Analysis: The target compound’s HOMO-LUMO gap (3.8 eV) is lower than non-halogenated analogs (4.5 eV), indicating higher reactivity. Mulliken charges reveal significant electron density on the carbonyl oxygen (−0.43 e) and dimethylamino nitrogen (−0.32 e) .

- Hirshfeld Surface Analysis : Halogen atoms contribute 18% to molecular surface interactions (vs. 9% for methyl groups), emphasizing their role in crystal packing .

Biological Activity

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, an organic compound with the molecular formula CHClFNO and a molecular weight of approximately 227.66 g/mol, has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its synthesis, biological interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chloro and a fluoro substituent on a phenyl ring, alongside a dimethylamino group. It is classified as an enone due to the presence of a carbonyl group adjacent to a double bond, which contributes to its reactivity and potential biological activity. The synthesis typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like ethanol under reflux conditions.

1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits significant biological activity primarily through its interactions with various biological targets. The dimethylamino group enhances membrane permeability, while the chloro and fluoro substituents may improve binding affinity to specific receptors or enzymes, influencing various signaling pathways.

Key Biological Activities:

Cytotoxicity Studies

A study conducted on various synthesized compounds similar to 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one demonstrated notable cytotoxicity with IC values indicating selective toxicity towards cancer cells compared to normal cells. For instance, compounds with electron-donating groups exhibited enhanced cytotoxicity due to improved interaction with cellular targets involved in proliferation .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | 38.30 (MCF-7) | Breast Cancer |

| Similar Compound A | 45.23 (SiHa) | Cervical Cancer |

| Similar Compound B | 30.15 (PC-3) | Prostate Cancer |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one at the colchicine-binding site of tubulin protein. These studies reveal that the compound's structural features allow it to effectively interact with tubulin, potentially leading to destabilization of microtubules, which is crucial for cancer cell division .

Comparative Analysis with Similar Compounds

The biological activity of 1-(2-Chloro-6-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2-Chloro-6-fluorophenyl)-3-(methylamino)prop-2-en-1-one | Structure | Contains a methylamino group; altered biological activity anticipated. |

| 1-(2-Chloro-6-fluorophenyl)-3-(ethylamino)prop-2-en-1-one | Structure | Features an ethylamino group; different pharmacological properties expected. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.